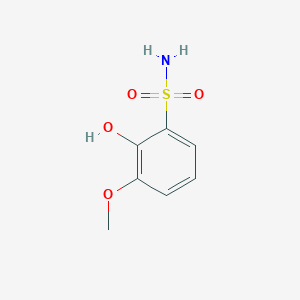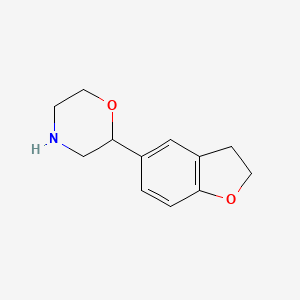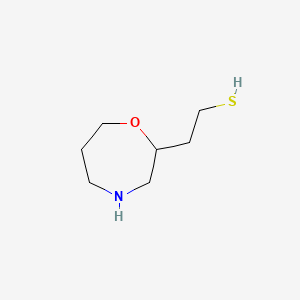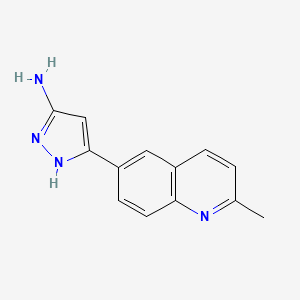
3-Amino-5-(2-methyl-6-quinolyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both quinoline and pyrazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine typically involves the formation of the quinoline and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylquinoline with hydrazine and a suitable aldehyde can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the scale and specific requirements of the production process .
化学反应分析
Types of Reactions
5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学研究应用
5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like 2-methylquinoline and 6-chloroquinoline share structural similarities with 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine.
Pyrazole Derivatives: Compounds such as 3-amino-1H-pyrazole and 5-methyl-1H-pyrazole are structurally related
Uniqueness
What sets 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine apart is its unique combination of quinoline and pyrazole rings, which endows it with a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C13H12N4 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H12N4/c1-8-2-3-9-6-10(4-5-11(9)15-8)12-7-13(14)17-16-12/h2-7H,1H3,(H3,14,16,17) |
InChI 键 |
FTWHPJKZZWXWEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)

![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride](/img/structure/B13582518.png)
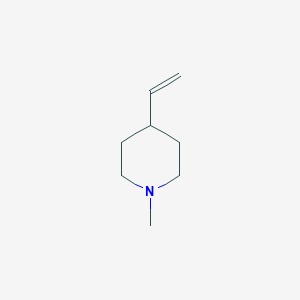
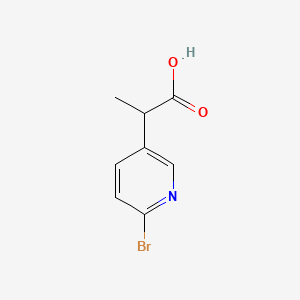
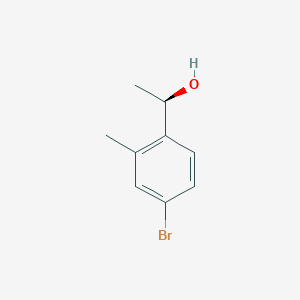
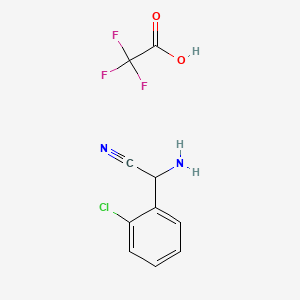


![3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)
